

Application Notes and Protocols: Buchwald-Hartwig Amination of Halogenated 3-Methylbenzo[d]isoxazoles

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Compound of Interest

Compound Name: 3-Methylbenzo[d]isoxazole

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These application notes provide a detailed overview and experimental protocols for the Buchwald-Hartwig amination of halogenated **3-methylbenzo[d]isoxazoles**. This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of N-aryl **3-methylbenzo[d]isoxazole** derivatives, which are important scaffolds in medicinal chemistry.^[1]

Introduction

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen (C-N) bonds.^{[1][2]} This reaction allows for the coupling of a wide range of amines with aryl or heteroaryl halides and triflates, catalyzed by a palladium complex.^{[2][3]} For halogenated **3-methylbenzo[d]isoxazoles**, this methodology provides a direct route to introduce diverse amino functionalities, enabling the exploration of structure-activity relationships in drug discovery programs. The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.^{[3][4]}

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, formation of a palladium-amido complex, and reductive elimination to yield the desired N-aryl product and regenerate the Pd(0).

catalyst.[3][4] The selection of bulky, electron-rich phosphine ligands is often critical for promoting the reductive elimination step and preventing side reactions.[4]

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of various halogenated **3-methylbenzo[d]isoxazoles** with a representative amine (e.g., morpholine). These values are based on established protocols for similar heteroaromatic systems and serve as a starting point for optimization.

Table 1: Amination of 5-Bromo-**3-methylbenzo[d]isoxazole**

| Entry | Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|-------|------------------------------------|-----------|---------------------------------|---------|-----------|----------|-----------|
| 1 | Pd ₂ (dba) ₃ | XPhos | NaOtBu | Toluene | 100 | 12 | 85 |
| 2 | Pd(OAc) ₂ | RuPhos | K ₃ PO ₄ | Dioxane | 110 | 18 | 78 |
| 3 | Pd ₂ (dba) ₃ | BrettPhos | LHMDS | THF | 80 | 16 | 92 |
| 4 | Pd(OAc) ₂ | SPhos | Cs ₂ CO ₃ | Toluene | 100 | 24 | 88 |

Table 2: Amination of 6-Chloro-**3-methylbenzo[d]isoxazole**

| Entry | Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|-------|------------------------------------|-----------|---------------------------------|---------|-----------|----------|-----------|
| 1 | Pd ₂ (dba) ₃ | XPhos | NaOtBu | Toluene | 110 | 24 | 75 |
| 2 | Pd(OAc) ₂ | RuPhos | K ₃ PO ₄ | Dioxane | 120 | 36 | 65 |
| 3 | Pd ₂ (dba) ₃ | BrettPhos | LHMDS | THF | 90 | 20 | 85 |
| 4 | Pd(OAc) ₂ | SPhos | Cs ₂ CO ₃ | Toluene | 110 | 30 | 79 |

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Buchwald-Hartwig amination of a halogenated **3-methylbenzo[d]isoxazole**.

Materials:

- Halogenated **3-methylbenzo[d]isoxazole** (1.0 mmol)
- Amine (1.2 mmol)
- Palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol)
- Ligand (e.g., XPhos, 0.04 mmol)
- Base (e.g., NaOtBu, 1.4 mmol)
- Anhydrous solvent (e.g., Toluene, 10 mL)
- Schlenk tube or similar reaction vessel
- Inert atmosphere (Nitrogen or Argon)

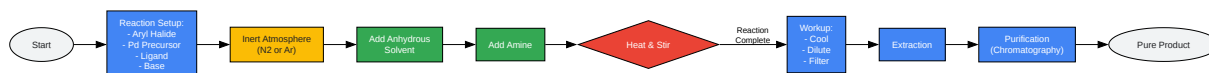
- Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

- **Reaction Setup:** To a dry Schlenk tube under an inert atmosphere, add the halogenated **3-methylbenzo[d]isoxazole** (1.0 mmol), the palladium precursor (0.02 mmol), the ligand (0.04 mmol), and the base (1.4 mmol).
- **Reagent Addition:** Evacuate and backfill the Schlenk tube with the inert gas three times. Add the anhydrous solvent (10 mL) followed by the amine (1.2 mmol) via syringe.
- **Reaction:** Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reaction mixture for the specified time (e.g., 12-24 hours).
- **Workup:** After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter it through a pad of celite to remove the palladium catalyst and inorganic salts.
- **Extraction:** Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- **Purification:** Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated **3-methylbenzo[d]isoxazole**.
- **Characterization:** Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

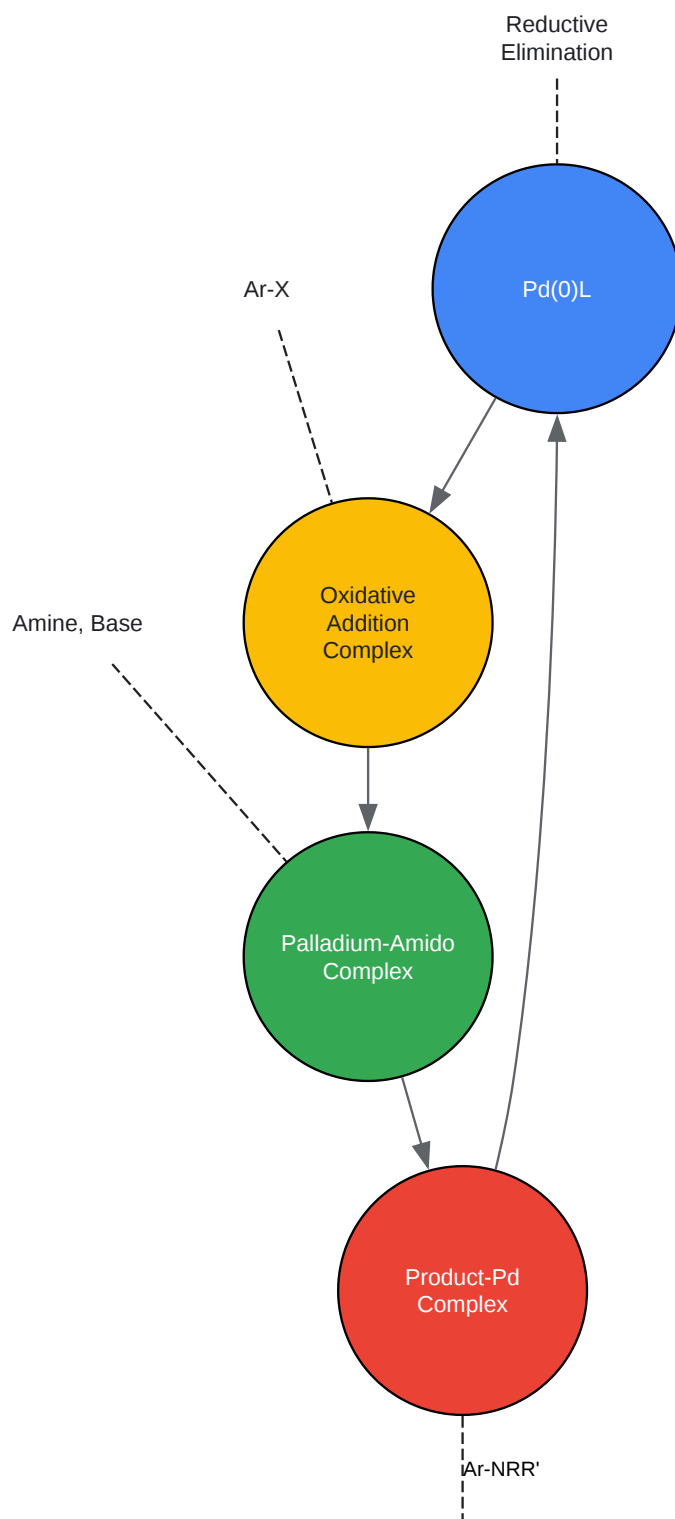
General Workflow for Buchwald-Hartwig Amination



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Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle of Buchwald-Hartwig Amination



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Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

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